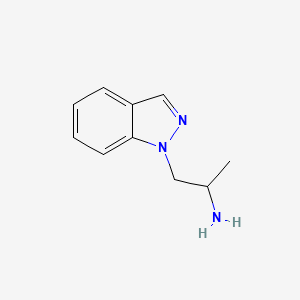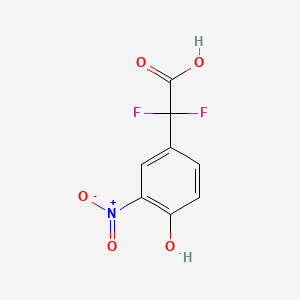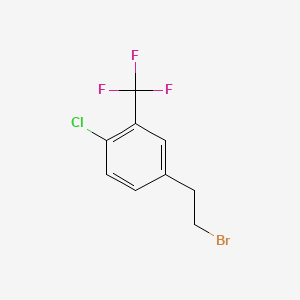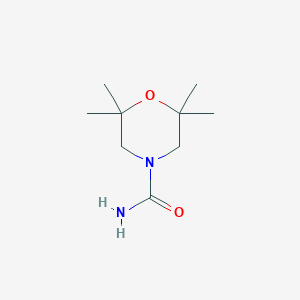
2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and solvents that can be recycled also plays a crucial role in making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-imidazol-4-yl)pyridine
- 5-(trifluoromethyl)pyridine
- 2-(1H-imidazol-4-yl)-3-(trifluoromethyl)pyridine
Uniqueness
What sets 2-(1H-imidazol-4-yl)-5-(trifluoromethyl)pyridine apart is the combination of the imidazole and pyridine rings with the trifluoromethyl group. This unique structure imparts enhanced chemical stability and biological activity, making it more effective in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7(14-3-6)8-4-13-5-15-8/h1-5H,(H,13,15) |
Clave InChI |
XJMUMUSHDRWJFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


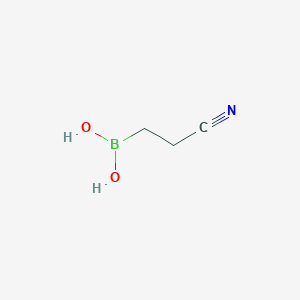
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)

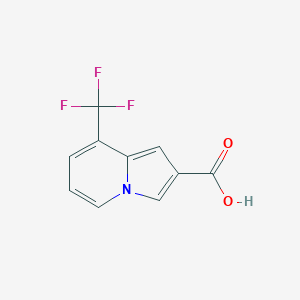
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
